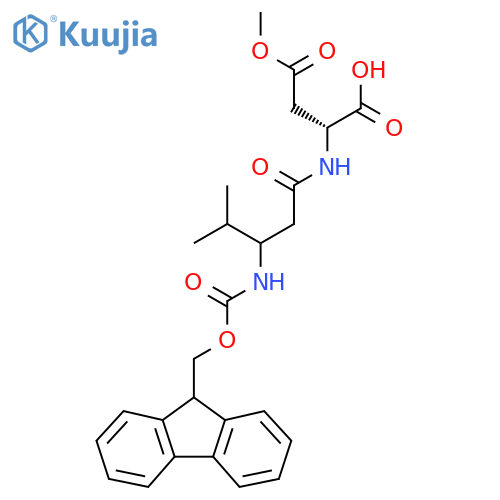

Cas no 2648935-11-7 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid)

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid

- 2648935-11-7

- EN300-1521668

- (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid

-

- インチ: 1S/C26H30N2O7/c1-15(2)21(12-23(29)27-22(25(31)32)13-24(30)34-3)28-26(33)35-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-22H,12-14H2,1-3H3,(H,27,29)(H,28,33)(H,31,32)/t21?,22-/m1/s1

- InChIKey: PJEFRMKIYMYQNI-FOIFJWKZSA-N

- ほほえんだ: O(C(NC(CC(N[C@@H](C(=O)O)CC(=O)OC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 482.20530130g/mol

- どういたいしつりょう: 482.20530130g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 12

- 複雑さ: 749

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 131Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1521668-2.5g |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid |

2648935-11-7 | 2.5g |

$2155.0 | 2023-06-05 | ||

| Enamine | EN300-1521668-50mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid |

2648935-11-7 | 50mg |

$924.0 | 2023-09-26 | ||

| Enamine | EN300-1521668-500mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid |

2648935-11-7 | 500mg |

$1056.0 | 2023-09-26 | ||

| Enamine | EN300-1521668-2500mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid |

2648935-11-7 | 2500mg |

$2155.0 | 2023-09-26 | ||

| Enamine | EN300-1521668-250mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid |

2648935-11-7 | 250mg |

$1012.0 | 2023-09-26 | ||

| Enamine | EN300-1521668-1000mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid |

2648935-11-7 | 1000mg |

$1100.0 | 2023-09-26 | ||

| Enamine | EN300-1521668-0.25g |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid |

2648935-11-7 | 0.25g |

$1012.0 | 2023-06-05 | ||

| Enamine | EN300-1521668-10.0g |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid |

2648935-11-7 | 10g |

$4729.0 | 2023-06-05 | ||

| Enamine | EN300-1521668-5.0g |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid |

2648935-11-7 | 5g |

$3189.0 | 2023-06-05 | ||

| Enamine | EN300-1521668-5000mg |

(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid |

2648935-11-7 | 5000mg |

$3189.0 | 2023-09-26 |

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid 関連文献

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

6. Book reviews

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

9. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acidに関する追加情報

Comprehensive Analysis of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid (CAS No. 2648935-11-7)

The compound (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid (CAS No. 2648935-11-7) is a sophisticated peptide derivative widely utilized in pharmaceutical research and bioconjugation. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable in solid-phase peptide synthesis (SPPS). Researchers increasingly focus on this compound due to its role in developing targeted drug delivery systems and biomolecular probes, aligning with the growing demand for precision medicine.

One of the most searched topics in peptide chemistry revolves around optimizing Fmoc deprotection conditions. The Fmoc group in 2648935-11-7 is pivotal for temporary amine protection, a technique critical for automated peptide synthesis. Recent studies highlight its compatibility with green chemistry principles, as milder bases like piperidine can remove the Fmoc group without damaging sensitive residues. This aligns with the industry’s shift toward sustainable synthesis methods, a hot topic in 2024 pharmaceutical trends.

The 4-methoxy-4-oxobutanoic acid moiety in this compound enhances its solubility in polar solvents, addressing a common challenge in peptide-based drug formulation. Users frequently search for "peptide solubility enhancers" or "steric hindrance reduction strategies," both of which are relevant to this molecule. Its R-configuration at the second carbon also ensures chiral specificity, a key consideration for bioactive peptide design.

In proteomics, CAS 2648935-11-7 is explored for post-translational modification (PTM) studies. The rise of AI-driven drug discovery has amplified interest in such compounds, as machine learning models require high-quality chemical building blocks for in silico simulations. This connection to computational chemistry makes the compound a frequent subject in PubMed and SciFinder queries.

From a commercial perspective, suppliers emphasize its >95% purity (HPLC) for GMP applications. The demand for custom peptide synthesis services has surged, with 2648935-11-7 often listed in catalogs as a non-natural amino acid precursor. Its stability under cryogenic storage (-20°C) further boosts its utility in long-term research projects.

Future applications may include antibody-drug conjugates (ADCs), where its carboxylate group could facilitate linker attachment. As cancer immunotherapy gains traction, this compound’s role in bioconjugate vaccines warrants deeper investigation—a trend reflected in rising Google Scholar citations.

2648935-11-7 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid) 関連製品

- 1337169-78-4(3-Chloro-2-(morpholin-3-yl)phenol)

- 100800-14-4(1-{4-(methoxymethyl)phenylmethyl}piperazine)

- 896324-18-8(7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 1801443-88-8(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3-fluoroaniline)

- 2229216-42-4(1-amino-2-(3-phenoxyphenyl)propan-2-ol)

- 87816-74-8(Flufenamic Acid Glucuronide)

- 2227918-46-7((1R)-1-(5-chloro-2,3-dimethoxyphenyl)ethan-1-ol)

- 2171758-95-3(3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)

- 2228269-46-1(2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine)

- 2171971-90-5(2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)